molecular formula C22H22ClN5O3 B2655812 ethyl 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate CAS No. 1396869-43-4

ethyl 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No. B2655812
CAS RN: 1396869-43-4
M. Wt: 439.9
InChI Key: QGFWGNDAMMHIQV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a piperidine ring, a 1,2,3-triazole ring, and a chlorophenyl group . These groups are common in many biologically active compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine and 1,2,3-triazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester, triazole, and chlorophenyl groups. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .

Scientific Research Applications

Facile One-Pot Syntheses of Polyfunctional Pyridines

Research demonstrates the use of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate in conjugate and direct additions, leading to polyfunctional pyrazolyl-substituted pyridines. This indicates the compound's role in synthesizing novel heterocyclic compounds with possible biological applications (Latif et al., 2003).

Novel Synthesis Methods

The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate demonstrates the compound's use in developing new synthetic routes for complex molecules, highlighting its importance in synthetic chemistry research (Zheng Rui, 2010).

Efficient Synthesis of Heterocycle Products

Efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation demonstrates the role of similar compounds in preparing N-fused heterocycle products. This process is significant for creating new molecules with potential applications in medicinal chemistry (Ghaedi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its exact molecular structure, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

ethyl 1-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-2-31-22(30)15-10-13-27(14-11-15)21(29)19-20(17-8-5-6-12-24-17)28(26-25-19)18-9-4-3-7-16(18)23/h3-9,12,15H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWGNDAMMHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate

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